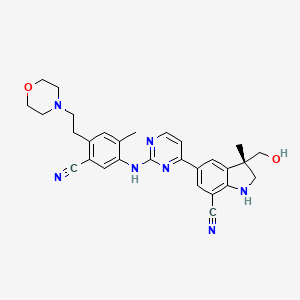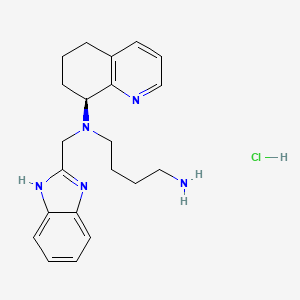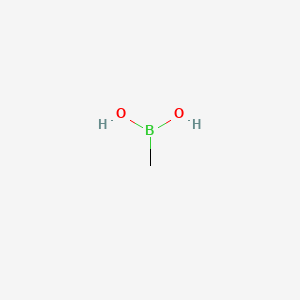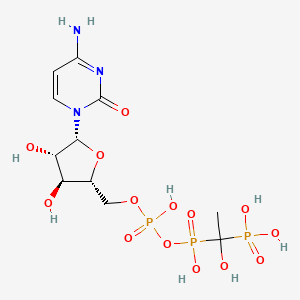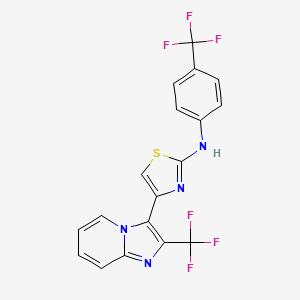
抗肿瘤药剂-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-3, also known as Ansamitocin P-3, is a potent antitumor compound derived from the bacterium Actinosynnema pretiosum. It is known for its strong cytotoxic activity against various cancer cell lines. Ansamitocin P-3 has been utilized as a “warhead” molecule in antibody-drug conjugates, such as trastuzumab emtansine, for targeted cancer therapy .
科学研究应用
Ansamitocin P-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the biosynthesis and chemical modification of antitumor agents.
Biology: Employed in research on cell division and apoptosis due to its ability to bind to β-tubulin and inhibit microtubule assembly.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of high-value pharmaceuticals and as a tool for biotechnological research
作用机制
Ansamitocin P-3 exerts its antitumor effects by binding to β-tubulin in eukaryotic cells. This binding inhibits microtubule assembly and disrupts chromosome segregation during cell division, leading to cell cycle arrest and apoptosis. The compound also targets the cell division protein FtsZ in bacteria, which is analogous to β-tubulin .
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
Ansamitocin P-3 is typically produced through fermentation of Actinosynnema pretiosum. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods
Industrial production of Ansamitocin P-3 involves optimizing the fermentation conditions to maximize yield. This includes adjusting factors such as temperature, pH, and nutrient concentration. Genetic engineering techniques have also been employed to enhance the production of Ansamitocin P-3 by modifying the biosynthetic pathways in Actinosynnema pretiosum .
化学反应分析
Types of Reactions
Ansamitocin P-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ansamitocin P-3 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
相似化合物的比较
Similar Compounds
Paclitaxel: Another well-known antitumor agent that also targets microtubules.
Vinblastine: A compound that inhibits microtubule formation and is used in cancer therapy.
Docetaxel: Similar to paclitaxel, it stabilizes microtubules and prevents their disassembly
Uniqueness
Ansamitocin P-3 is unique due to its dual targeting mechanism, affecting both eukaryotic and prokaryotic cells. This dual action makes it a valuable tool in both cancer therapy and bacterial research. Additionally, its use in antibody-drug conjugates highlights its potential for targeted cancer treatment .
属性
IUPAC Name |
4-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F6N4S/c19-17(20,21)10-4-6-11(7-5-10)25-16-26-12(9-29-16)14-15(18(22,23)24)27-13-3-1-2-8-28(13)14/h1-9H,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPPJHVEENIEGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F6N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

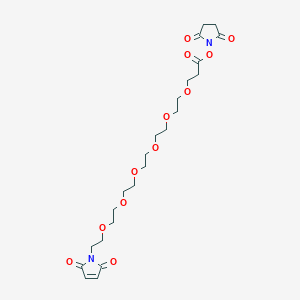


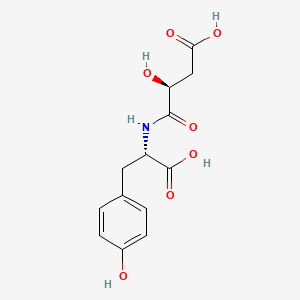

![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)
